Cas no 2104152-87-4 (Alanylcyclobutane)
Alanylcyclobutane Chemical and Physical Properties
Names and Identifiers
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- EN300-798563
- alanylcyclobutane
- (2S)-2-amino-1-cyclobutylpropan-1-one
- SCHEMBL16215480
- 2104152-87-4
- Alanylcyclobutane
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- Inchi: 1S/C7H13NO/c1-5(8)7(9)6-3-2-4-6/h5-6H,2-4,8H2,1H3/t5-/m0/s1
- InChI Key: VIDABYSTBQWETO-YFKPBYRVSA-N
- SMILES: O=C([C@H](C)N)C1CCC1
Computed Properties
- Exact Mass: 127.099714038g/mol
- Monoisotopic Mass: 127.099714038g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
- Complexity: 118
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 43.1Ų
Alanylcyclobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-798563-0.05g |
(2S)-2-amino-1-cyclobutylpropan-1-one |
2104152-87-4 | 95.0% | 0.05g |
$768.0 | 2025-03-21 | |
| Enamine | EN300-798563-0.1g |
(2S)-2-amino-1-cyclobutylpropan-1-one |
2104152-87-4 | 95.0% | 0.1g |
$804.0 | 2025-03-21 | |
| Enamine | EN300-798563-0.25g |
(2S)-2-amino-1-cyclobutylpropan-1-one |
2104152-87-4 | 95.0% | 0.25g |
$840.0 | 2025-03-21 | |
| Enamine | EN300-798563-0.5g |
(2S)-2-amino-1-cyclobutylpropan-1-one |
2104152-87-4 | 95.0% | 0.5g |
$877.0 | 2025-03-21 | |
| Enamine | EN300-798563-1.0g |
(2S)-2-amino-1-cyclobutylpropan-1-one |
2104152-87-4 | 95.0% | 1.0g |
$914.0 | 2025-03-21 | |
| Enamine | EN300-798563-2.5g |
(2S)-2-amino-1-cyclobutylpropan-1-one |
2104152-87-4 | 95.0% | 2.5g |
$1791.0 | 2025-03-21 | |
| Enamine | EN300-798563-5.0g |
(2S)-2-amino-1-cyclobutylpropan-1-one |
2104152-87-4 | 95.0% | 5.0g |
$2650.0 | 2025-03-21 | |
| Enamine | EN300-798563-10.0g |
(2S)-2-amino-1-cyclobutylpropan-1-one |
2104152-87-4 | 95.0% | 10.0g |
$3929.0 | 2025-03-21 |
Alanylcyclobutane Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
Additional information on Alanylcyclobutane
Recent Advances in Alanylcyclobutane (2104152-87-4) Research: A Comprehensive Review
Alanylcyclobutane (CAS: 2104152-87-4) has recently emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This cyclic dipeptide derivative exhibits unique structural and functional properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential in drug development.
One of the key areas of research has been the synthesis and structural characterization of Alanylcyclobutane. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient synthetic route for this compound, highlighting its high yield and purity. The researchers employed advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized product. These findings are crucial for scaling up production and ensuring reproducibility in future studies.
In terms of biological activity, Alanylcyclobutane has shown promising results in preclinical models. A recent investigation in the European Journal of Pharmacology (2024) reported its potent inhibitory effects on specific enzymatic targets involved in inflammatory pathways. The study utilized in vitro assays and molecular docking simulations to elucidate the compound's binding affinity and selectivity. These results suggest potential applications in treating inflammatory diseases, although further in vivo studies are warranted.
Another significant development is the exploration of Alanylcyclobutane as a scaffold for drug design. Researchers have modified its structure to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. A study in Bioorganic & Medicinal Chemistry Letters (2024) described the synthesis of several analogs and their evaluation in cellular models. The findings indicate that certain derivatives exhibit improved therapeutic indices, paving the way for future optimization.
Despite these advancements, challenges remain in the clinical translation of Alanylcyclobutane. Issues such as formulation stability, toxicity profiles, and delivery mechanisms need to be addressed. Ongoing research is focusing on these aspects, with preliminary data suggesting that nanoparticle-based delivery systems could enhance the compound's efficacy and reduce side effects.
In conclusion, Alanylcyclobutane (2104152-87-4) represents a promising avenue for drug discovery and development. Its unique structural features and biological activities make it a valuable tool for researchers. Continued efforts in synthesis optimization, mechanistic studies, and preclinical evaluation will be essential to fully realize its therapeutic potential. This review underscores the importance of interdisciplinary collaboration in advancing the field and bringing novel treatments to patients.
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